Adenosine Kinase Inhibitor (hydrate)

Beschreibung

BenchChem offers high-quality Adenosine Kinase Inhibitor (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine Kinase Inhibitor (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

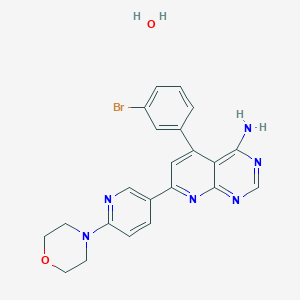

C22H21BrN6O2 |

|---|---|

Molekulargewicht |

481.3 g/mol |

IUPAC-Name |

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;hydrate |

InChI |

InChI=1S/C22H19BrN6O.H2O/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);1H2 |

InChI-Schlüssel |

GGSVVLZSNMFBHH-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.O |

Aussehen |

Assay:≥98%A crystalline solid |

Synonyme |

5-(3-bromophenyl)-7-[6-(4-morpholinyl)-3-pyridinyl]-pyrido[2,3-d]pyrimidin-4-amine, hydrate (5:2) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Adenosine Kinase Inhibitor (hydrate) applications in epilepsy and seizure research

Topic: Adenosine Kinase Inhibitor (hydrate) applications in epilepsy and seizure research Compound Focus: ABT-702 (Non-nucleoside ADK Inhibitor) & 5-Iodotubercidin (Nucleoside Reference) Audience: Researchers, Scientists, Drug Development Professionals

Mechanisms, Protocols, and Experimental Workflows for ABT-702 (Hydrate)

Executive Summary

The "Adenosine Hypothesis" of epilepsy posits that a deficiency in the endogenous anticonvulsant adenosine—driven by the upregulation of adenosine kinase (ADK) in reactive astrocytes—is a primary driver of ictogenesis and drug resistance. Adenosine Kinase Inhibitors (AKIs) represent a mechanism-based therapeutic strategy to restore homeostatic adenosine levels specifically at sites of pathology.[1]

This guide provides a technical deep-dive into the application of Adenosine Kinase Inhibitor (hydrate) (specifically the non-nucleoside prototype ABT-702 ) in preclinical seizure models. It contrasts this with nucleoside analogs like 5-Iodotubercidin (5-ITU) and details the critical formulation, dosing, and validation protocols required for reproducible data.

Mechanistic Foundation: The Astrogliosis-ADK Axis[3]

The Pathogenic Loop

In the healthy brain, ADK is the primary enzyme clearing intracellular adenosine, converting it to AMP. However, in epileptic tissue (e.g., Temporal Lobe Epilepsy), astrogliosis leads to a massive overexpression of ADK. This creates a "sink," rapidly draining adenosine and removing the tonic inhibition normally provided by Adenosine A1 Receptor (A1R) activation.

Therapeutic Logic:

-

Target: Adenosine Kinase (EC 2.7.1.20).[2]

-

Action: Inhibition blocks the conversion of Adenosine

AMP.[3] -

Outcome: Increases ambient adenosine concentration, specifically activating presynaptic A1Rs to inhibit glutamate release and hyperpolarize postsynaptic neurons.

Signaling Pathway Visualization

The following diagram illustrates the metabolic shunt created by ADK upregulation and the restoration of inhibition via AKIs.

Figure 1: The Adenosine Kinase regulatory node. Inhibition of ADK prevents the metabolic clearance of adenosine, forcing it to activate the inhibitory A1 receptor pathway.

Compound Profile: Adenosine Kinase Inhibitor (Hydrate)[1][2][6][7]

The term "Adenosine Kinase Inhibitor (hydrate)" in catalog contexts (e.g., Cayman Chemical Item No. 18228) typically refers to ABT-702 .[4] Unlike early nucleoside inhibitors (e.g., 5-ITU) which caused liver toxicity, ABT-702 is a non-nucleoside pyridopyrimidine with higher selectivity and a better safety profile for acute studies.

Physicochemical Properties

| Property | Specification | Technical Note |

| Chemical Name | ABT-702 (Hydrate) | 4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine |

| Molecular Weight | ~463.3 (varies w/ hydration) | Always calculate molarity based on the specific batch MW provided on the vial. |

| Solubility (DMSO) | ~30 mg/mL | Primary stock solvent. |

| Solubility (DMF) | ~20 mg/mL | Alternative organic solvent.[5] |

| Solubility (Aqueous) | < 0.25 mg/mL (PBS pH 7.[6]2) | CRITICAL: Poor aqueous solubility requires careful formulation (see Sec 4.1). |

| IC50 (ADK) | 1.7 nM | Highly potent; orders of magnitude more selective than A1/A2A receptors. |

Experimental Protocols

Formulation Strategy (Self-Validating System)

The "hydrate" form implies water molecules in the crystal lattice, but the compound itself is hydrophobic. Direct dissolution in saline will result in precipitation and failed dosing.

Protocol: Preparation of 10 mg/kg Injectable Solution

-

Stock Solution: Dissolve ABT-702 hydrate in 100% DMSO to a concentration of 30 mg/mL . Vortex until clear.

-

Validation: Inspect against light.[7] No particulates should be visible.

-

-

Intermediate Dilution: Slowly add the DMSO stock to a vehicle of 10% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in saline.

-

Why HPβCD? It encapsulates the hydrophobic drug, preventing precipitation better than simple saline/DMSO mixes.

-

-

Final Vehicle Composition: Aim for <10% DMSO final concentration to avoid vehicle toxicity.

-

Example: For a 20g mouse (dosing volume 0.2 mL), to deliver 10 mg/kg (0.2 mg total), you need a final concentration of 1 mg/mL.

-

Mix 33.3 µL of Stock (30 mg/mL) + 966.7 µL of HPβCD vehicle.

-

In Vivo Seizure Models (Mouse)

ABT-702 is most effective in models where adenosine tone is compromised or where acute surges of adenosine can terminate seizures.

A. Intra-Amygdala Kainic Acid (KA) Model (Focal Seizures)

This model mimics temporal lobe epilepsy and astrogliosis.

-

Induction: Stereotaxic injection of KA (0.3 µg in 0.2 µL) into the basolateral amygdala.

-

Latency Phase: Allow 2-3 weeks for spontaneous recurrent seizures (SRS) and astrogliosis to develop.

-

Treatment: Administer ABT-702 (10–30 mg/kg, i.p.) or Vehicle.

-

Readout: Video-EEG monitoring for 4 hours post-injection.

-

Expected Result: Significant reduction in seizure frequency and duration within 30-60 minutes.

-

B. 6-Hz Psychomotor Seizure Model (Drug Screening)

Used to test efficacy against pharmacoresistant seizures.

-

Pre-treatment: Administer ABT-702 (i.p.) 30–60 minutes prior to stimulation.

-

Induction: Corneal stimulation (6 Hz, 0.2 ms pulse width, 3s duration) at 32 mA or 44 mA.

-

Scoring: Presence/absence of "stunned" posture, forelimb clonus, or Straub tail.

-

Efficacy: ABT-702 typically shows an ED50 ~1.5–5 mg/kg in this model.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for evaluating ADK inhibitors in vivo.

Data Analysis & Interpretation

When analyzing data from ADK inhibitor studies, researchers must distinguish between anticonvulsant effects (stopping a seizure) and sedative effects (general suppression).

Quantitative Metrics Table

| Metric | Definition | Expected Impact of ABT-702 |

| Seizure Frequency | Number of ictal events per hour | Decrease (Primary Endpoint) |

| Ictal Duration | Length of individual seizure events | Decrease (Rapid termination) |

| Post-ictal Refractoriness | Time between seizures | Increase (Adenosine prolongs refractory period) |

| Locomotor Activity | Open field movement | Decrease (High doses >30mg/kg may cause sedation via A1R) |

Histological Validation (Post-Hoc)

To confirm the mechanism, you must validate the target environment.

-

Stain: GFAP (Astrocytes) and ADK (Adenosine Kinase).[8]

-

Observation: In the vehicle group, epileptic foci should show dense GFAP/ADK colocalization (astrogliosis).

-

Interpretation: Efficacy of ABT-702 in these regions confirms that the drug is acting on the pathological overexpression of the enzyme.

Challenges & Troubleshooting

-

The "Therapeutic Window" Issue:

-

Problem: Systemic ADK inhibition increases adenosine everywhere, including the heart (bradycardia) and healthy brain tissue (sedation).

-

Solution: Use minimal effective doses (1-10 mg/kg). ABT-702 is preferred over 5-ITU because it is less toxic, but high doses will still cause motor impairment.

-

-

Solubility Failure:

-

Hydrate Calculation:

-

Error: Using the anhydrous MW for the hydrate form leads to underdosing.

-

Fix: Check the Certificate of Analysis (CoA) for the specific water content or "Formula Weight" of your batch.

-

References

-

Boison, D. (2013). Adenosine kinase: exploitation for therapeutic gain.[1][2][8] Pharmacological Reviews, 65(3), 906–943. Link

-

Jarvis, M. F., et al. (2000).[12] ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties.[1][4][5] Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164.[4][5] Link

-

Gouder, N., et al. (2004).[10] Astrogliosis in epilepsy leads to overexpression of adenosine kinase, resulting in seizure aggravation.[9][13] Brain, 127(2), 495-495. Link

-

Cayman Chemical. (n.d.). Adenosine Kinase Inhibitor (hydrate) Product Information. Link

-

Kowaluk, E. A., & Jarvis, M. F. (2000). Therapeutic potential of adenosine kinase inhibitors.[1][9][2][3][5][14][15] Expert Opinion on Investigational Drugs, 9(11), 2539-2550. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Crystal structures of human adenosine kinase inhibitor complexes reveal two distinct binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Adenosine kinase inhibitors. 6. Synthesis, water solubility, and antinociceptive activity of 5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidines substituted at C4 with glycinamides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Astrogliosis in epilepsy leads to overexpression of adenosine kinase, resulting in seizure aggravation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine kinase as a target for therapeutic antisense strategies in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The adenosine kinase inhibitor ABT-702 augments EEG slow waves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content-assets.jci.org [content-assets.jci.org]

- 14. tandfonline.com [tandfonline.com]

- 15. cureepilepsy.org [cureepilepsy.org]

Methodological & Application

Application Note: Solubilization and Handling of Adenosine Kinase Inhibitors (Hydrate Forms)

Executive Summary & Core Challenge

Adenosine Kinase (ADK) inhibitors are critical tools for studying purine metabolism, nociception, and anti-inflammatory signaling. A frequent point of failure in experimental workflows is the solubilization of these compounds.

The "Hydrate" Trap: Researchers often assume that compounds labeled as "Hydrates" (e.g., Adenosine Kinase Inhibitor hydrate, often referring to ABT-702) are water-soluble due to the presence of water molecules in the crystal lattice. This is incorrect. The hydrate designation refers to crystal stability, not hydrophilicity.

Most potent ADK inhibitors are highly lipophilic and practically insoluble in water . Attempting to dissolve them directly in aqueous buffers (PBS, media) results in micro-precipitation, leading to:

-

Inconsistent IC50 values.

-

"Dead" biological replicates.

-

False negatives in enzymatic assays.

This guide provides a standardized protocol for solubilizing ADK inhibitors using organic intermediates to ensure bioavailability and reproducibility.

Chemical Properties & Solubility Profile[1][2][3][4][5][6][7][8][9][10]

The following data aggregates solubility profiles for the two most common research grade ADK inhibitors: ABT-702 (often sold simply as "Adenosine Kinase Inhibitor") and 5-Iodotubercidin .

Solubility Comparison Table

| Solvent | Solubility (ABT-702 Hydrate) | Solubility (5-Iodotubercidin) | Suitability |

| Water | Insoluble (< 0.1 mg/mL) | Insoluble | DO NOT USE for stock preparation. |

| PBS (pH 7.2) | Sparingly Soluble (< 0.1 mg/mL) | Insoluble | Only for final dilution (risk of crashing). |

| DMSO | Soluble (~20–30 mg/mL) | Soluble (> 20 mg/mL) | Recommended for Stock Solutions.[1] |

| Ethanol | Low (~3 mg/mL) | Low/Insoluble | Not recommended for high-conc stocks. |

| DMF | Soluble (~20 mg/mL) | Soluble | Alternative to DMSO if cytotoxicity is a concern. |

Critical Note: Solubility in aqueous buffers can be improved to ~0.25 mg/mL only if the compound is first dissolved in DMSO and then diluted.[1] Direct addition of powder to buffer will likely fail.

Mechanism of Action

Understanding the pathway highlights why consistent solubility is vital. ADK inhibition forces a buildup of intracellular adenosine, which then transports extracellularly to activate protective G-protein coupled receptors.

Figure 1: Mechanism of Action.[2][3][4] ADK inhibitors block the conversion of Adenosine to AMP, raising adenosine levels to activate downstream therapeutic receptors.

Standardized Solubilization Protocol

Phase A: Preparation of Stock Solution (Organic)

Objective: Create a stable, high-concentration master stock.

-

Solvent Choice: Use high-grade, anhydrous DMSO (Dimethyl sulfoxide).

-

Why? DMSO prevents hydrolysis and ensures complete dissolution of the lipophilic lattice.

-

-

Calculation:

-

Target Concentration: 10 mM is standard.

-

Example: For 5 mg of ABT-702 (MW ~463.3 g/mol ):

-

-

Dissolution:

-

Add DMSO to the vial containing the powder.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: Solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Phase B: Preparation of Working Solution (Aqueous)

Objective: Dilute into assay media without "crashing" (precipitation).

The "Stepwise" Dilution Method: Do not squirt high-concentration DMSO stock directly into a large volume of cold media. This causes local high concentrations that trigger precipitation.

-

Thaw: Warm the DMSO stock aliquot to Room Temperature (RT). Ensure it is fully liquid.

-

Intermediate Step (Optional but Recommended):

-

Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM sub-stock.

-

-

Final Dilution:

-

Place your target buffer (PBS or Media) in a tube. Vortex the buffer while slowly adding the DMSO stock dropwise.

-

Target DMSO Limit: Keep final DMSO concentration ≤ 0.1% for cell culture or ≤ 1-2% for enzymatic assays.

-

Example: To make 10 mL of 10 µM working solution:

-

Add 10 µL of 10 mM Stock to 9.99 mL of Media.

-

Mix immediately.

-

-

Workflow Visualization

Figure 2: Solubilization Workflow. The critical path involves creating a high-concentration organic stock before aqueous dilution.

Troubleshooting & Validation

Self-Validating the Solution

Before applying to cells or animals, perform the "Light Path Check" :

-

Hold the working solution vial up to a light source.

-

Invert gently.

-

Pass: Solution is crystal clear.

-

Fail: Solution looks "milky," opalescent, or has visible specks. This indicates the compound has crashed out.

-

Remedy: Do not filter (you will remove the drug). Sonicate for 10 minutes. If it fails again, prepare a fresh dilution using a lower concentration or a surfactant (e.g., 0.5% Tween 80) if the assay permits.

-

In Vivo Considerations

For animal studies (IP or Oral), simple DMSO/PBS mixtures often fail at high doses. Use a vehicle formulation:

-

5% DMSO + 5% Tween 80 + 90% Saline.

-

Or 0.5% Methylcellulose (CMC-Na) suspension.

References

-

Cayman Chemical. Adenosine Kinase Inhibitor (hydrate) Product Information (Item No. 17569).[1]

- Source for ABT-702 identity and solubility d

-

Jarvis, M.F., et al. (2000). ABT-702, a novel orally effective adenosine kinase inhibitor...[2][1] Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164.[2][3][1][5]

- Primary literature for ABT-702 physicochemical properties and in vivo dosing.

-

APExBIO. 5-Iodotubercidin Product Protocol.

-

Source for 5-Iodotubercidin solubility (DMSO >10mM).[6]

-

-

Selleck Chemicals. Inhibitor Handling Instructions & Solubility Guide.

- General protocols for handling lipophilic kinase inhibitors.

Sources

Adenosine Kinase Inhibitor (hydrate) treatment protocol for inflammatory hyperalgesia

Abstract & Mechanistic Rationale

Adenosine is a potent endogenous distress signal that exerts analgesic and anti-inflammatory effects via P1 purinergic receptors (A1, A2A, A2B, A3). Under basal conditions, extracellular adenosine levels are low due to rapid cellular uptake and phosphorylation into AMP by the cytosolic enzyme Adenosine Kinase (ADK) .

In states of inflammatory hyperalgesia (e.g., tissue injury, arthritis), endogenous adenosine production increases but is rapidly metabolized by ADK, limiting its therapeutic duration. This protocol details the application of Adenosine Kinase Inhibitors (AKIs) , specifically the reference compound ABT-702 , to treat inflammatory hyperalgesia.[1][2] By inhibiting ADK, we force a buildup of intracellular adenosine, which transports to the extracellular space via Equilibrative Nucleoside Transporters (ENTs), activating spinal A1 receptors (antinociception) and peripheral A2A receptors (anti-inflammation).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the "Adenosine Shunt" mechanism where ADK inhibition amplifies signaling.

Caption: ADK inhibition blocks the metabolic sink (Adenosine

Compound Preparation & Handling

Target Compound: ABT-702 (often supplied as Dihydrochloride or Hydrate). Molecular Weight Note: Batch-specific hydration varies. You must consult the Certificate of Analysis (CoA) for the exact molecular weight (MW) of your batch to calculate molarity correctly.

Solubility Profile

ABT-702 is hydrophobic. Direct dissolution in saline causes precipitation.

-

Stock Solvent: DMSO (Dimethyl sulfoxide), anhydrous.[4]

-

Stock Concentration: 50 mM (Store at -20°C, stable for 1 month).

Vehicle Formulation (Systemic Injection)

For Intraperitoneal (i.p.) administration, a multi-component vehicle is required to maintain solubility and prevent precipitation at the injection site.

| Component | Percentage (v/v) | Function |

| DMSO | 10% - 15% | Solubilizer (Primary) |

| Cremophor EL (or Tween 80) | 10% - 15% | Surfactant / Emulsifier |

| Saline (0.9% NaCl) | 70% - 80% | Diluent (Add last) |

Preparation Steps:

-

Dissolve calculated ABT-702 powder into 100% DMSO.

-

Add Cremophor EL/Tween 80 and vortex vigorously.

-

Slowly add warm (37°C) saline while vortexing.

-

Critical: If the solution turns cloudy, sonicate at 37°C for 5 minutes. If precipitation persists, adjust pH to ~7.0-7.4 using dilute NaOH, as acidic pH can reduce solubility of the hydrochloride salt.

In Vivo Model: CFA-Induced Inflammatory Hyperalgesia

Species: Male Sprague-Dawley Rats (200-250g) or C57BL/6 Mice (20-25g). Induction Agent: Complete Freund's Adjuvant (CFA) containing Mycobacterium butyricum.

Induction Protocol

-

Baseline Testing: Measure baseline paw withdrawal thresholds (Von Frey) and thermal latency (Hargreaves) 24 hours prior to induction.

-

Anesthesia: Light isoflurane anesthesia (2-3%).

-

Injection: Administer CFA intraplantarly (i.pl.)[5][6] into the plantar surface of the left hind paw .

-

Volume (Rat): 100 µL

-

Volume (Mouse): 20 µL

-

-

Development: Allow inflammation to develop for 24 hours . Significant edema and hyperalgesia should be stable by this time point.

Treatment Protocol (Dosing)

Route: Intraperitoneal (i.p.) is the standard for pharmacokinetic profiling. Timing: Administer drug 24 hours post-CFA injection.

Dose Groups

| Group | Treatment | Dose | Purpose |

| 1 | Vehicle Control | N/A | Baseline Inflammation |

| 2 | Low Dose ABT-702 | 3 mg/kg | Threshold Effect |

| 3 | Mid Dose ABT-702 | 10 mg/kg | Effective Range |

| 4 | High Dose ABT-702 | 30 mg/kg | Maximal Efficacy |

| 5 | Positive Control | Diclofenac (10 mg/kg) | Validation |

Mechanistic Validation (The "Trustworthiness" Check)

To prove the analgesia is adenosine-mediated, a separate cohort should receive the AKI plus an antagonist.

-

Antagonist: Theophylline (Non-selective P1 antagonist) at 10 mg/kg i.p.[7]

-

Protocol: Administer Theophylline 15 minutes before ABT-702.

-

Expected Result: Theophylline should abolish the analgesic effect of ABT-702.[8]

Experimental Workflow & Behavioral Assessment

Timeline Diagram

Caption: Experimental timeline ensuring motor coordination is tested prior to nociception to rule out false positives.

Behavioral Assays

A. Rotarod Test (Safety/Selectivity)

Why: ADK inhibitors can cause sedation or motor ataxia at high doses. If an animal falls off the rod, it cannot withdraw its paw, creating a false positive for analgesia.

-

Protocol: Accelerating Rotarod (4 to 40 rpm over 5 mins).

-

Cut-off: Any dose reducing latency to fall by >20% compared to vehicle is considered sedative and invalid for pain assessment.

B. Von Frey (Mechanical Allodynia)

-

Method: Up-down method (Chaplan et al.).

-

Stimulation: Apply filaments to the center of the inflamed paw.

-

Endpoint: 50% Withdrawal Threshold (grams).

-

Success Criteria: ABT-702 should restore thresholds toward baseline (pre-CFA) levels.

C. Hargreaves (Thermal Hyperalgesia)

-

Method: Radiant heat source applied to the plantar surface.

-

Endpoint: Latency to withdraw (seconds).

-

Cut-off: 20 seconds (to prevent tissue damage).

Data Analysis & Interpretation

Data should be presented as Mean ± SEM. Statistical significance is determined via Two-way ANOVA (Time x Treatment) followed by Bonferroni's post-hoc test.

Expected Outcomes Table

| Readout | Vehicle (CFA) | ABT-702 (10-30 mg/kg) | Theophylline + ABT-702 |

| Paw Edema | High | Moderate Reduction (A2A effect) | High |

| Von Frey Threshold | Low (<4g) | Increased (>10g) | Low (<4g) |

| Thermal Latency | Low (<5s) | Increased (>10s) | Low (<5s) |

| Rotarod Latency | Normal | Normal (if <30 mg/kg) | Normal |

Troubleshooting & Expert Tips

-

Hydrate Stoichiometry: If using ABT-702 Dihydrochloride Hydrate, the water content can add 5-10% to the mass. Weighing without correcting for this will result in under-dosing . Always use the formula:

. -

The "Ceiling" Effect: ADK inhibitors rely on endogenous adenosine tone. If the tissue is not stressed/inflamed, adenosine turnover is low, and the inhibitor has little effect. This makes AKIs "site-specific" and safer than direct agonists, but it also means they may fail in non-inflammatory baseline tests.

-

Vehicle Toxicity: Cremophor EL can cause histamine release in dogs/humans but is generally tolerated in rodents. However, keep injection volume low (<5 mL/kg) to avoid vehicle-induced nociception.

References

-

Jarvis, M. F., et al. (2000).[1] ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164. Link

-

Kowaluk, E. A., et al. (2000).[1] ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: II. In vivo characterization in the rat. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1165-1174. Link

-

McGaraughty, S., Cowart, M., & Jarvis, M. F. (2005).[9] Anticonvulsant and antinociceptive actions of novel adenosine kinase inhibitors.[9][10][11] Current Topics in Medicinal Chemistry, 5(1), 43-58.[9] Link

-

Boison, D. (2013). Adenosine kinase: exploitation for therapeutic gain.[10] Pharmacological Reviews, 65(3), 906-943. Link

-

Poon, A., & Sawynok, J. (1999). Antinociception by adenosine analogs and inhibitors of adenosine metabolism in an inflammatory thermal hyperalgesia model in the rat. Pain, 83(3), 545-554. Link

Sources

- 1. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype [mdpi.com]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ranolazine attenuation of CFA-induced mechanical hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of ABT-702, a novel non-nucleoside adenosine kinase inhibitor, in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antinociception by adenosine analogs and inhibitors of adenosine metabolism in an inflammatory thermal hyperalgesia model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing Adenosine Kinase Inhibitor (Hydrate) in Diabetic Retinopathy Research Models

I. Introduction: The Rationale for Targeting Adenosine Kinase in Diabetic Retinopathy

Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults, characterized by progressive damage to the retinal microvasculature due to chronic hyperglycemia.[1][2][3] The pathology is complex, involving a cascade of events including inflammation, oxidative stress, breakdown of the blood-retinal barrier (BRB), and ultimately, sight-threatening neovascularization.[1][4] A growing body of evidence points to the adenosinergic system as a critical modulator of the inflammatory and neurodegenerative processes that drive early-stage DR.[5][6]

Adenosine, an endogenous purine nucleoside, acts as a key signaling molecule that regulates cellular function during metabolic stress, such as the hypoxic and inflammatory conditions found in the diabetic retina.[5][6][7] Its effects are mediated by four G-protein-coupled receptor subtypes (A1, A2A, A2B, and A3).[5][8] Of particular interest in DR is the A2A adenosine receptor (A2AAR), which, when activated, exerts potent anti-inflammatory effects, mitigating the retinal damage associated with diabetes.[7][8][9]

The intracellular and extracellular concentrations of adenosine are tightly regulated. Adenosine kinase (AK) is the primary enzyme responsible for clearing intracellular adenosine by phosphorylating it to adenosine monophosphate (AMP).[6][7][10] In the diabetic retina, there is a noted downregulation of AK, which is thought to be a compensatory mechanism to increase protective adenosine levels.[5][7] However, this endogenous response is often insufficient to counteract the chronic inflammatory state.

This has led to the therapeutic strategy of pharmacologically inhibiting AK. By blocking this key enzyme, the intracellular concentration of adenosine rises, leading to increased extracellular adenosine levels, specifically at sites of inflammation and tissue injury.[6][11] This "site- and event-specific" elevation of adenosine amplifies the natural, protective anti-inflammatory signaling through the A2AAR, without the side effects associated with systemic administration of adenosine receptor agonists.[11][12]

This document provides a comprehensive guide for researchers on the application of adenosine kinase inhibitors (AKIs), with a focus on the well-characterized inhibitor ABT-702, in established in vitro and in vivo models of diabetic retinopathy.

II. Mechanism of Action: The Adenosine Kinase-A2A Receptor Axis

The therapeutic efficacy of AKIs in diabetic retinopathy hinges on their ability to modulate the inflammatory cascade within the retina. Chronic hyperglycemia leads to the formation of advanced glycation end-products (AGEs), such as Amadori-glycated albumin (AGA), which activate retinal microglia, the resident immune cells of the retina.[8][13] This activation triggers a pro-inflammatory response, characterized by the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the upregulation of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1).[7][8] This inflammatory milieu contributes to the breakdown of the blood-retinal barrier and neuronal cell death.[8][13]

Inhibition of adenosine kinase disrupts this process through the following signaling pathway:

Caption: AKI-mediated anti-inflammatory signaling pathway in DR.

By inhibiting AK, intracellular adenosine levels rise, increasing the gradient for its transport into the extracellular space via equilibrative nucleoside transporters (ENTs).[7] Extracellular adenosine then binds to A2AARs on microglial and other retinal cells.[8] This receptor activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[14] Elevated cAMP activates Protein Kinase A (PKA), which in turn can inhibit pro-inflammatory signaling cascades, such as the MAPK/ERK pathway, and promote the transcription of anti-inflammatory genes via CREB.[15] This effectively dampens the production of TNF-α and other inflammatory mediators, reducing retinal cell death and protecting the integrity of the blood-retinal barrier.[5][7]

III. Adenosine Kinase Inhibitor: Profile of ABT-702

A number of AKIs have been developed, but for the purposes of these application notes, we will focus on ABT-702, a potent, selective, and orally active non-nucleoside inhibitor that has been characterized in DR models.[5][6]

When sourcing an AKI, it is often supplied as a salt, such as ABT-702 dihydrochloride, and may be in a hydrate form. It is critical to note the exact form of the compound, as the molecular weight will differ, affecting the calculations for preparing solutions of a specific molarity. Always use the batch-specific molecular weight provided by the supplier.

| Parameter | Value | Reference(s) |

| Compound Name | ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine) | [6][11] |

| Form | Often supplied as dihydrochloride salt | [16] |

| IC₅₀ (cell-free) | ~1.7 nM (human, rat, mouse) | [6][16] |

| IC₅₀ (intact cells) | ~51 nM (IMR-32 human neuroblastoma cells) | [16] |

| Mechanism | Reversible, competitive with respect to adenosine | [6][11] |

| Selectivity | >1300-fold selective for AK over A₁, A₂A, A₃ receptors, adenosine transporter, and deaminase | [6] |

| Solubility | Soluble in DMSO (~24 mg/mL); Insoluble in water |

IV. In Vivo Research Models: Application of AKI (hydrate)

The most common and well-established animal model for early-stage DR is the streptozotocin (STZ)-induced diabetic rodent.[17] STZ is a toxin that destroys pancreatic β-cells, leading to insulin deficiency and chronic hyperglycemia.[17]

A. Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo AKI efficacy testing.

B. Detailed Protocols for In Vivo Application

1. Induction of Diabetes with Streptozotocin (STZ)

-

Principle: This protocol creates a model of type 1 diabetes, which develops key features of non-proliferative DR over several weeks to months.

-

Materials:

-

Streptozotocin (STZ)

-

Sterile 0.1 M Sodium Citrate buffer, pH 4.5 (prepare fresh)

-

Mice (e.g., C57BL/6J) or Rats (e.g., Sprague Dawley)

-

Blood glucose meter

-

-

Protocol:

-

Preparation: Prepare the STZ solution in cold citrate buffer immediately before use, as it is light-sensitive and unstable. A common dosing strategy for mice is multiple low doses, e.g., 50-55 mg/kg intraperitoneally (i.p.) for 5 consecutive days.[18] For rats, a single higher dose (e.g., 60-65 mg/kg i.v. or i.p.) is often used.[19]

-

Administration: Inject the freshly prepared STZ solution i.p. into the animals.

-

Confirmation of Diabetes: Monitor blood glucose levels 7-10 days post-injection. Animals with non-fasting blood glucose levels consistently >250 mg/dL are considered diabetic and can be included in the study.[18]

-

Animal Care: Provide insulin as needed (e.g., 0-0.2 units of NPH insulin s.c.) to prevent significant weight loss and mortality, while maintaining a hyperglycemic state.[18]

-

2. Preparation and Administration of AKI (ABT-702)

-

Principle: To deliver the AKI systemically to evaluate its effects on the retinal pathology.

-

Materials:

-

Adenosine Kinase Inhibitor (e.g., ABT-702 dihydrochloride)

-

Vehicle solution (e.g., 15% DMSO, 15% Cremophor EL, 70% saline)[16]

-

-

Protocol:

-

Dose Calculation: A documented effective dose of ABT-702 in STZ-induced diabetic mice is 1.5 mg/kg.[5][20] Adjust the final concentration of your stock solution based on the average weight of your animals and the desired injection volume (typically 5-10 mL/kg for mice).

-

Solution Preparation: Due to its poor water solubility, ABT-702 must be dissolved in a suitable vehicle. First, dissolve the required amount of ABT-702 powder in DMSO. Then, add Cremophor EL and vortex to mix. Finally, add saline incrementally while vortexing to create a stable emulsion.

-

Administration: Administer the prepared solution or vehicle control via intraperitoneal (i.p.) injection. A typical treatment schedule is twice weekly, commencing at the onset of diabetes and continuing for the duration of the study (e.g., 16 weeks).[5][20]

-

3. Assessment of Therapeutic Efficacy

-

Principle: A multi-faceted approach is required to assess the structural, functional, and molecular impact of the AKI treatment.

-

a) Retinal Function - Electroretinography (ERG):

-

Causality: ERG measures the electrical responses of various retinal cell types to light, providing a direct assessment of retinal health. In DR, a reduction in the amplitudes and a delay in the latencies of the a-wave (photoreceptors), b-wave (bipolar and Müller cells), and oscillatory potentials (amacrine cells) are common.[2][7][21]

-

Procedure: Perform ERG at baseline and at selected time points throughout the study. After overnight dark adaptation, anesthetized animals are exposed to flashes of light of varying intensity, and the retinal electrical responses are recorded via a corneal electrode.[19]

-

-

b) Vascular Permeability - Evans Blue Assay:

-

Causality: Breakdown of the blood-retinal barrier is a key pathological event in DR. The Evans blue dye binds to serum albumin, and its extravasation into the retinal tissue is a quantitative measure of vascular leakage.[22][23]

-

Procedure (at terminal endpoint):

-

Inject Evans blue dye (e.g., 45 mg/kg) intravenously and allow it to circulate for 2 hours.[8][22]

-

Perfuse the animal transcardially with saline to remove the dye from the circulation.[8]

-

Enucleate the eyes, dissect the retinas, and dry them to get a consistent dry weight.

-

Extract the extravasated dye from the retinas using formamide at 55°C for 24-48 hours.[2][8]

-

Measure the absorbance of the formamide extract (typically at 620 nm) and quantify the amount of dye using a standard curve.[22]

-

-

-

c) Molecular and Cellular Analysis (at terminal endpoint):

-

Causality: Assess the direct impact of the AKI on the inflammatory and apoptotic pathways implicated in DR.

-

Procedure:

-

Tissue Harvest: Dissect retinas and process for either protein (Western blot), RNA (RT-qPCR), or histological analysis.

-

Western Blot/RT-qPCR: Quantify changes in the expression of key markers such as TNF-α, ICAM-1, cleaved caspase-3 (apoptosis), and markers of oxidative stress.[5][20]

-

Immunohistochemistry: Visualize and localize proteins in retinal cross-sections. For example, use antibodies against Iba1 to assess microglial activation and TUNEL staining to identify apoptotic cells.[5]

-

-

-

V. In Vitro Research Models: Application of AKI (hydrate)

In vitro models allow for the controlled investigation of specific cellular mechanisms in a high-throughput manner, complementing in vivo studies.[1][2][3]

A. Key In Vitro Models for DR Research

| Model | Cell Type(s) | Purpose | Typical High-Glucose Condition | Reference(s) |

| Microglial Inflammation | Primary Retinal Microglia or Cell Lines | To study neuro-inflammation and cytokine release. | 25-35 mM D-glucose | [19][24] |

| Endothelial Dysfunction | Retinal Microvascular Endothelial Cells (e.g., HRECs) | To investigate blood-retinal barrier properties, leukostasis. | 25-30 mM D-glucose | [25] |

| Neurovascular Unit | Co-culture of Endothelial Cells, Pericytes, Glia, and Neurons | To model the complex cellular interactions in the retina. | 25-75 mM D-glucose | [1][25] |

B. Detailed Protocols for In Vitro Application

1. Primary Retinal Microglial Cell Culture and High Glucose Challenge

-

Principle: To isolate and culture primary microglia to study their inflammatory response to high glucose and the protective effects of AKI.

-

Materials:

-

Neonatal mouse or rat pups (P0-P3)

-

Dissection medium (e.g., HBSS-based)

-

Digestion enzymes (e.g., trypsin, DNase)

-

Culture medium (e.g., DMEM/F12 with FBS and Pen/Strep)

-

T-75 flasks

-

-

Protocol:

-

Isolation: Isolate and pool retinas from neonatal pups in dissection medium.

-

Dissociation: Mechanically and enzymatically dissociate the retinal tissue to create a single-cell suspension.[26][27]

-

Mixed Glial Culture: Plate the cell suspension into T-75 flasks. Astrocytes will form an adherent monolayer, with microglia growing on top.[27]

-

Microglial Harvest: After 10-14 days, harvest the microglia by gentle shaking of the flasks.

-

High Glucose Challenge: Plate the purified microglia and allow them to adhere. Replace the normal glucose (5.5 mM) medium with high glucose (e.g., 25-35 mM D-glucose) medium to simulate diabetic conditions. Include an osmotic control (e.g., L-glucose or mannitol) to ensure effects are due to hyperglycemia and not hyperosmolarity.[24]

-

2. Application of AKI (ABT-702) and Assessment of Efficacy

-

Principle: To determine the dose-dependent effect of the AKI on attenuating the high glucose-induced inflammatory response.

-

Protocol:

-

AKI Preparation: Prepare a concentrated stock solution of ABT-702 in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%).

-

Treatment: Pre-treat the microglial cultures with varying concentrations of ABT-702 for a set period (e.g., 1-2 hours) before initiating the high glucose challenge.

-

Assessment:

-

ELISA: After 24-48 hours of high glucose exposure, collect the culture supernatant and measure the concentration of secreted TNF-α using a commercially available ELISA kit.

-

Western Blot/RT-qPCR: Lyse the cells to analyze the expression of inflammatory markers (TNF-α, ICAM-1) and signaling proteins (e.g., phosphorylated ERK) as described in the in vivo section.[15]

-

-

VI. Data Interpretation and Troubleshooting

| Expected Outcome with AKI Treatment | Potential Issue | Troubleshooting Suggestion |

| In Vivo: Reduced ERG deficits, decreased vascular leakage, lower inflammatory marker expression. | No significant effect observed. | - Verify inhibitor activity: Confirm the potency of your AKI batch with an in vitro kinase assay. - Check formulation: Ensure the inhibitor was properly solubilized and administered. - Assess pharmacokinetics: The chosen dose or frequency may be insufficient for the animal model. Consider a dose-response study. |

| In Vitro: Dose-dependent reduction in TNF-α secretion. | High variability between replicates. | - Ensure consistent cell health: Use cells from the same passage number and ensure confluency is consistent at the start of the experiment. - Check for cytotoxicity: Perform a cell viability assay (e.g., MTT) to ensure the observed effects are not due to AKI-induced cell death. |

| General: Unexpected side effects in animals (e.g., sedation, weight loss). | Off-target effects or compound toxicity. | - Review literature: Check for known off-target effects of the specific AKI.[28][29] - Reduce dose: Lower the administered dose to find the therapeutic window with minimal side effects. - Consider alternative administration route: If i.p. injection causes issues, explore oral gavage if the compound is orally bioavailable.[6] |

VII. Conclusion and Future Directions

The inhibition of adenosine kinase presents a targeted and promising therapeutic strategy for mitigating the inflammatory damage in early diabetic retinopathy. The protocols outlined in this guide provide a robust framework for evaluating the efficacy of AKIs like ABT-702 in clinically relevant preclinical models. By carefully controlling experimental variables and employing a range of functional and molecular readouts, researchers can generate high-quality, reproducible data. Future research may focus on the development of next-generation AKIs with improved safety and pharmacokinetic profiles, the potential for topical or intravitreal delivery to minimize systemic exposure, and the exploration of combination therapies to target multiple pathogenic pathways in diabetic retinopathy.

VIII. References

-

Diabetic retinopathy. Nat Rev Dis Primers.

-

Elsherbiny, N. M., et al. (2013). ABT-702, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy. Life Sci. [Link]

-

Hasko, G., & Pacher, P. (2008). A2a receptors in inflammation and injury: lessons learned from transgenic animals. J Leukoc Biol. [Link]

-

Liou, G. I., et al. (2008). A2A Adenosine Receptor (A2AAR) as a Therapeutic Target in Diabetic Retinopathy. Am J Pathol. [Link]

-

Xu, Q., et al. (2001). Sensitive Blood-Retinal Barrier Breakdown Quantitation Using Evans Blue. Invest Ophthalmol Vis Sci. [Link]

-

Yamashita, T., et al. (1990). [An electrophysiological method for detecting diabetic retinopathy in rats]. Nippon Yakurigaku Zasshi. [Link]

-

Radu, M., & Chernoff, J. (2013). An in vivo Assay to Test Blood Vessel Permeability. J Vis Exp. [Link]

-

Spaide, R. F. (2015). Novel Methods and Diagnostic Tools in Diabetic Retinopathy. Retinal Physician.

-

Le, Y. Z. (2011). Significance of Outer Blood-Retina Barrier Breakdown in Diabetes and Ischemia. Invest Ophthalmol Vis Sci. [Link]

-

Wang, S., et al. (2022). Comparative analysis of co-culture and monoculture models in simulating diabetic neurovascular dysfunction. Front Endocrinol (Lausanne). [Link]

-

Elsherbiny, N. M., et al. (2013). ABT-702, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy. Life Sci. [Link]

-

Elsherbiny, N. M., et al. (2013). ABT-702, an Adenosine Kinase Inhibitor, Attenuates Inflammation in Diabetic Retinopathy. ResearchGate. [Link]

-

Jarvis, M. F., et al. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. J Pharmacol Exp Ther. [Link]

-

Boison, D., et al. (2022). Adenosine kinase (ADK) inhibition with ABT-702 induces ADK protein degradation and a distinct form of sustained cardioprotection. ResearchGate. [Link]

-

Wang, M., et al. (2022). Isolation and Characterization of Primary Retinal Microglia From the Human Post-mortem Eyes for Future Studies of Ocular Diseases. Front Cell Neurosci. [Link]

-

Streptozotocin-Induced Diabetic Retinopathy. Experimentica. [Link]

-

Liou, G. I., et al. (2008). A2A Adenosine Receptor (A2AAR) as a Therapeutic Target in Diabetic Retinopathy. Am J Pathol. [Link]

-

Liu, B., et al. (2016). Protocol for Primary Microglial Culture Preparation. J Vis Exp. [Link]

-

Workflow Diagram illustrating the experimental design for early Diabetes Retinopathy (DR) screening. ResearchGate. [Link]

-

Annes, J. P., et al. (2012). Adenosine kinase inhibition selectively promotes rodent and porcine islet β-cell replication. Proc Natl Acad Sci U S A. [Link]

-

Suzuki, R., et al. (2001). The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury. Br J Pharmacol. [Link]

-

Modeling Diabetic Retinopathy in rodents. Experimentica. [Link]

-

Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. Google Patents.

-

In vivo Relevant Drug Product Evaluation by Using the Biphasic Dissolution Assay (BiPHa+). bonndoc. [Link]

-

Huang, H., et al. (2011). Blockade of Tumor Necrosis Factor Alpha Prevents Complications of Diabetic Retinopathy. J Diabetes Metab. [Link]

-

Breakthroughs in diabetic retinopathy diagnosis and treatment using preclinical research models: current progress and future directions. Taylor & Francis Online. [Link]

-

Joussen, A. M., et al. (2004). Diabetes-Enhanced Tumor Necrosis Factor-α Production Promotes Apoptosis and the Loss of Retinal Microvascular Cells in Type 1 and Type 2 Models of Diabetic Retinopathy. Am J Pathol. [Link]

-

Veenstra, A., et al. (2015). Retina-Specific Methods for Maintenance of Diabetic Rodents and Evaluation of Vascular Histopathology and Quantitative PCR. Curr Protoc Mouse Biol. [Link]

-

Research Suggests TNF Inhibitors Reduce Incidence of Diabetic Retinopathy. Review of Optometry. [Link]

-

Preclinical Retinal Disease Models: Applications in Drug Development and Translational Research. MDPI. [Link]

-

Comparison of the Effect of Streptozotocin (STZ)-Induced Diabetic Retinopathy on the Early Electroretinogram (ERG) of Sprague Dawley and Long Evans Rats. IOVS. [Link]

-

Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. J Med Chem. [Link]

-

Workman, P., & Collins, I. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

-

Amadio, M., et al. (2024). High glucose induces an early increase of proinflammatory cytokines in Muller glia cells and in primary cultures of rat retina. Invest Ophthalmol Vis Sci. [Link]

-

The Diabetic Retinopathy Screening Workflow: Potential for Smartphone Imaging. PMC. [Link]

-

Kowaluk, E. A., et al. (2000). ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat. J Pharmacol Exp Ther. [Link]

-

Henderson, B. (2012). What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior? ResearchGate. [Link]

-

Off-target toxicity in antibody-drug conjugates. ADC Review. [Link]

-

Minimising Off-Target Effects of Drugs. Patsnap. [Link]

Sources

- 1. jci.org [jci.org]

- 2. Evans Blue Assay in Mice [milstone.bwh.harvard.edu]

- 3. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ABT-702, an adenosine kinase inhibitor, attenuates inflammation in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reviewofoptometry.com [reviewofoptometry.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Diabetes-Enhanced Tumor Necrosis Factor-α Production Promotes Apoptosis and the Loss of Retinal Microvascular Cells in Type 1 and Type 2 Models of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. dovepress.com [dovepress.com]

- 15. apexbt.com [apexbt.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Modeling Diabetic Retinopathy in rodents - Experimentica [experimentica.com]

- 18. scispace.com [scispace.com]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]

- 26. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [An electrophysiological method for detecting diabetic retinopathy in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. karger.com [karger.com]

- 29. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving solubility of Adenosine Kinase Inhibitor (hydrate) in aqueous buffers

Technical Support Center: Adenosine Kinase Inhibitor (Hydrate) Solubility Guide

Executive Summary

Adenosine Kinase Inhibitors (AKIs), particularly in their hydrate salt forms (e.g., ABT-702 dihydrochloride hydrate), present a dual challenge: high lattice energy requiring organic solvents for initial disruption, and hydrophobicity that causes rapid precipitation ("crashing out") upon introduction to aqueous buffers.[1][2] This guide provides validated protocols to overcome these thermodynamic barriers for both in vitro (enzymatic/cellular) and in vivo applications.

Part 1: Master Stock Preparation (The Anhydrous Phase)

Q: Why does my inhibitor precipitate even when I follow the solubility limit on the datasheet? A: The "hydrate" designation implies water molecules are integrated into the crystal lattice. Paradoxically, while this sounds "water-friendly," it often stabilizes the crystal structure, making it harder to dissolve than the amorphous form. Furthermore, moisture contamination in your DMSO can significantly reduce its solvating power.[3]

Protocol: The "Golden Standard" Stock Solution

-

Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

99.9%. Avoid DMSO stored in opened bottles for >1 month, as it is hygroscopic. -

Vessel: Use a glass vial with a Teflon-lined cap. Avoid polystyrene (PS) which can leach plasticizers in 100% DMSO.

-

The "Warm Start":

-

Add the calculated volume of DMSO to the powder.

-

Vortex vigorously for 60 seconds.

-

Critical Step: If the solution is hazy, warm the vial to 37°C in a water bath for 5-10 minutes. This overcomes the lattice energy without degrading the compound (AKIs are generally heat-stable up to 60°C for short periods).[1]

-

Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any refraction indicates micro-crystals.

-

Part 2: Transitioning to Aqueous Buffers (In Vitro)

Q: How do I dose cells without killing them with DMSO or precipitating the drug?

A: Direct dilution from 100% DMSO to aqueous media (e.g., 10 mM

The "Step-Down" Protocol:

-

Goal: Final assay concentration of 10

M with <0.5% DMSO. -

Step 1 (Stock): 10 mM in 100% DMSO.

-

Step 2 (Intermediate): Dilute Stock 1:10 into 100% DMSO (not water)

1 mM. -

Step 3 (The Pulse): Dilute the 1 mM Intermediate 1:100 into pre-warmed (37°C) media while vortexing the media .

-

Result: 10

M compound in 1% DMSO. -

Note: If 1% DMSO is toxic to your specific cell line, an additional intermediate step is required.

-

Visualization: The Solubility Decision Matrix

Caption: Decision matrix for solubilizing Adenosine Kinase Inhibitors based on downstream application.

Part 3: Advanced Formulations (In Vivo / High Concentration)

Q: I need to inject 5 mg/kg into mice. Simple saline dilution isn't working. A: For in vivo work, you need "solubility enhancers" that encapsulate the hydrophobic molecule. We recommend two validated formulations for AKIs like ABT-702 or 5-Iodotubercidin.[1]

Formulation A: The Co-Solvent System (Standard) This creates a stable solution/suspension for IP or Oral administration.

-

Prepare Stock: 25 mg/mL in 100% DMSO.

-

Sequential Addition (Order is Critical):

-

Take 10% volume of Stock (DMSO).

-

Add 40% volume of PEG300 (Polyethylene glycol). Mix well.

-

Add 5% volume of Tween-80 . Mix well.

-

Slowly add 45% volume of Saline (0.9% NaCl) while vortexing.

-

-

Result: A clear solution or stable micro-emulsion.

Formulation B: The Cyclodextrin Complex (Higher Bioavailability)

Uses SBE-

-

Vehicle Prep: Dissolve SBE-

-CD in saline to create a 30% (w/v) solution.[1] Filter sterilize (0.22 -

Complexation:

-

Dissolve AKI in minimal DMSO (e.g., 5% of final volume).

-

Add the DMSO solution dropwise into the moving Cyclodextrin vehicle.

-

Sonicate at 37°C for 20 minutes to allow the drug to enter the cyclodextrin cone.

-

Data: Solubility Limits by Solvent System

| Solvent System | Max Solubility (Approx.) | Application | Notes |

| 100% DMSO | ~25 - 50 mg/mL | Stock Storage | Hygroscopic; keep sealed.[1] |

| 100% Ethanol | ~2 - 5 mg/mL | Alternative Stock | Lower capacity than DMSO.[1] |

| PBS / Saline | < 0.1 mg/mL | DO NOT USE | Immediate precipitation. |

| DMSO/PEG300/Tween | ~2.5 - 5 mg/mL | In Vivo (IP/PO) | Viscous; inject slowly.[1] |

| 30% SBE- | ~2 - 4 mg/mL | In Vivo (IV/IP) | Best for bioavailability.[1] |

Part 4: Troubleshooting & FAQs

Q: The datasheet says MW is 463.3, but the bottle says 499.8. Which do I use? A: Always use the MW on the specific vial label .

-

Explanation: AKIs like ABT-702 are often supplied as salts (e.g., Dihydrochloride) and hydrates (

H -

Formula:

.[1] -

Risk:[1] Using the generic anhydrous MW for a hydrated salt will result in under-dosing.[1]

Q: My enzymatic assay (ADP-Glo / Radiometric) results are erratic. A: This is likely due to "Micro-Precipitation."

-

Diagnosis: The compound precipitates invisibly at 10-100

M in the assay buffer.[1] -

Fix: Add 0.01% Brij-35 or 0.05% Tween-20 to your assay buffer before adding the inhibitor.[1] These non-ionic detergents stabilize the compound in the aqueous enzyme mix without denaturing the Adenosine Kinase enzyme.

Q: Can I use acidic buffer to dissolve it? A: ABT-702 is soluble in 0.1N HCl, but caution is advised.[1]

-

Many adenosine analogs contain glycosidic bonds (ribose-base linkage) which can be acid-labile (hydrolysis) over time.[1] Only use acidic dissolution if immediately neutralizing or if the specific analog is known to be acid-stable (like ABT-702, which is a non-nucleoside).[1] For nucleoside analogs (e.g., Iodotubercidin), avoid low pH.

Visualization: The "Crash-Out" Mechanism

Caption: Mechanism of precipitation during rapid aqueous dilution. Intermediate dilution steps prevent the "Shock" phase.

References

-

Jarvis, M. F., et al. (2000).[4][5] "ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties."[1][3][4][5][6] Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164.[1][4][5]

-

Kowaluk, E. A., et al. (2000).[4][5][6] "In vivo characterization of ABT-702 in the rat." Journal of Pharmacology and Experimental Therapeutics, 295(3), 1165-1174.[1][4][5]

- Tattersall, P., et al. (2000). "Solubility of ABT-702 in varying vehicles.

-

Cayman Chemical. (2024). "Adenosine Kinase Inhibitor (hydrate) Product Information."

-

Selleck Chemicals. (2024). "ABT-702 Dihydrochloride Solubility & Preparation."

Sources

Technical Guide: Adenosine Kinase Inhibitor (Hydrate) Vehicle & Toxicity Controls

Introduction: The Solubility-Toxicity Paradox

Adenosine Kinase Inhibitors (ADKIs) like ABT-702 , 5-iodotubercidin (5-IT) , and A-134974 present a classic pharmacological paradox. To inhibit ADK effectively in the CNS or periphery, these lipophilic compounds require aggressive solvents (vehicles) to solubilize. However, the very vehicles required to dissolve them—DMSO, PEG400, or Cremophor EL—often induce physiological noise (inflammation, sedation, hemolysis) that directly overlaps with the therapeutic endpoints of adenosine signaling (neuroprotection, anti-nociception).

This guide addresses the specific challenges of formulating hydrate forms of ADKIs and designing rigorous vehicle toxicity controls to ensure your data reflects drug activity, not solvent poisoning.

Module 1: The "Hydrate" Factor in Formulation

Many ADK inhibitors are supplied as hydrates (e.g., ABT-702 dihydrochloride hydrate). A common failure point in animal studies is under-dosing because the researcher failed to correct for the water weight in the crystal lattice.

Critical Protocol: Correcting for Hydration

The Problem: If the molecular weight (MW) on the bottle is 499.79 g/mol (anhydrous basis) but the Certificate of Analysis (CoA) states the batch is a "hydrate" with 5% water content, weighing 10 mg of powder does not give you 10 mg of active drug.

The Solution:

-

Check the Batch-Specific CoA: Do not rely on the generic website MW. Look for "Water Content (Karl Fischer)" or the specific Batch MW.

-

Apply the Correction Factor:

Example: To get 10 mg of active ABT-702 from a batch with 6% water:

Module 2: Vehicle Selection & Solubilization Strategy

ADK inhibitors are generally hydrophobic. Injecting a suspension (cloudy liquid) results in erratic pharmacokinetics and local tissue necrosis. You must achieve a stable solution.

Decision Matrix: Selecting the Right Vehicle

Figure 1: Decision tree for solubilizing hydrophobic ADK inhibitors like 5-iodotubercidin or ABT-702.

Step-by-Step Solubilization Protocol (The "Step-Down" Method)

Do not add water directly to the powder. It will clump and never dissolve.

-

Primary Solubilization: Dissolve the corrected mass of ADK inhibitor in 100% DMSO . This is your "Stock."

-

Target: 10-20x the final concentration.

-

-

Surfactant Addition (Optional but Recommended): Add PEG400 or Tween 80 to the DMSO stock before adding water. Vortex thoroughly.

-

Why? This coats the drug molecules, preventing them from crashing out when they hit the saline.

-

-

Aqueous Dilution: Slowly add warm (37°C) Saline or PBS dropwise while vortexing.

-

Troubleshooting: If it turns cloudy (precipitates), you have exceeded the solubility limit. You must either increase the vehicle strength (more DMSO/PEG) or decrease the drug concentration.

-

Module 3: Vehicle Toxicity & Control Group Design

This is the most critical aspect of ADK research. ADK inhibition increases adenosine, which causes sedation and hypotension. DMSO and PEG400 also cause sedation and hypotension. Without proper controls, you cannot distinguish drug effect from vehicle toxicity.

The "Vehicle-Matched" Control Rule

Never use "Saline" as a control if your drug is in DMSO/PEG.

-

Wrong:

-

Group A: ABT-702 in 10% DMSO / 40% PEG / 50% Saline.

-

Group B (Control): Saline.

-

-

Right:

-

Group A: ABT-702 in 10% DMSO / 40% PEG / 50% Saline.

-

Group B (Control): Vehicle Only (10% DMSO / 40% PEG / 50% Saline).

-

Reference Table: Vehicle Safety Limits (Mouse/Rat)

| Vehicle Component | Max % (IP/SC) | Max % (IV) | Physiological Toxicity Risks (The "Noise") |

| DMSO | 10-20% | <5% | Neurotoxicity: Motor impairment (rotarod failure).Analgesia: DMSO has intrinsic analgesic properties.Histamine release. |

| PEG 400 | 40-50% | 20-30% | Osmotic Stress: Can cause fluid shifts and kidney strain.Hemolysis: If injected IV too fast. |

| Tween 80 | 5-10% | <1% | Hypotension: Massive histamine release in dogs/rats.Anaphylactoid reactions. |

| Cremophor EL | 10% | <5% | Severe Hypersensitivity: Avoid if possible; highly immunogenic. |

| HP- | 20-30% w/v | 10-20% | Renal Toxicity: Accumulates in kidneys with chronic dosing.Safest for CNS behavior. |

Data synthesized from Gad et al. (2016) and specific ADK literature.

Module 4: Mechanistic Impact of Vehicles on ADK Pathways

Understanding why the vehicle matters requires visualizing the ADK signaling pathway.

Figure 2: ADK Pathway. Inhibition of ADK leads to adenosine accumulation.[1][2] Note that toxic vehicles can induce inflammation or sedation that mimics or masks the receptor-mediated effects of adenosine.

Frequently Asked Questions (Troubleshooting)

Q: My ADK inhibitor precipitated in the syringe immediately before injection. Can I still use it? A: No. Injecting a precipitate causes micro-embolisms (IV) or local granulomas (IP/SC). The drug bioavailability will be near zero.

-

Fix: Add a "co-solvent bridge." If you used DMSO -> Saline, try DMSO -> Tween 80 -> Saline. The surfactant helps bridge the lipophilic drug into the aqueous phase.

Q: The mice in the vehicle control group are showing reduced locomotor activity. Is this normal? A: If your vehicle contains >10% DMSO or >40% PEG400, yes. This is "solvent sedation."

-

Fix: Switch to 20% Hydroxypropyl-beta-cyclodextrin (HP-

-CD) in water. It is much more inert regarding CNS behavior than DMSO/PEG mixtures.

Q: Can I use "Sham" (needle prick only) as a control? A: Only as a secondary control. You must have a vehicle-injected control. If the vehicle causes 20% sedation and the drug causes 50% sedation, the true drug effect is only 30%. Comparing Drug vs. Sham would falsely attribute 50% efficacy to the drug.

References

-

Gad, S. C., et al. (2016).[3][4][5] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species.[3] International Journal of Toxicology.

-

Jarvis, M. F., et al. (2000).[6] ABT-702, a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties.[6][7][8] Journal of Pharmacology and Experimental Therapeutics.

-

Boison, D. (2013). Adenosine kinase: exploitation for therapeutic gain.[1][2][9][10] Pharmacological Reviews.

-

Ugolini, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays.[11][12][13] Journal of Pharmacy & Pharmaceutical Sciences.

-

Tattersall, F. D., et al. (2000). The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation. British Journal of Pharmacology.

Sources

- 1. What are ADK inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. prisysbiotech.com [prisysbiotech.com]

- 4. gadconsulting.com [gadconsulting.com]

- 5. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 13. researchgate.net [researchgate.net]

Preventing degradation of Adenosine Kinase Inhibitor (hydrate) during long-term storage

The following technical guide is designed for researchers working with Adenosine Kinase (ADK) inhibitors, specifically focusing on the nuances of handling hydrate forms (e.g., ABT-702 HCl hydrate) and nucleoside analogs (e.g., 5-Iodotubercidin).

Senior Application Scientist: Dr. A. Vance Subject: Preventing Degradation & Ensuring Potency of ADK Inhibitors (Hydrates)[1][2]

Core Stability Principles

Adenosine Kinase inhibitors often exist as hydrates (water molecules integrated into the crystal lattice) or hydrochloride salts .[1][2] This chemical nature introduces a "stability paradox":

-

The Hydrate Factor: You must maintain the crystal lattice water to preserve the compound's physical form, yet you must prevent excess environmental moisture (hygroscopicity) which catalyzes hydrolysis and alters the effective molecular weight.[1]

-

The Solvent Trap: While DMSO is the standard solvent, it is hygroscopic.[1] "Wet" DMSO is the primary cause of inhibitor precipitation and degradation during freeze-thaw cycles.[1][2]

Troubleshooting Guide (FAQ Format)

Module A: The Solid State (Powder Handling)

Q: My CoA lists the compound as a "Hydrate." Should I store it in a desiccator? A: Yes, but with a caveat. Standard desiccation (silica gel) is safe and recommended.[1] It removes surface moisture without stripping the strongly bound lattice water that defines the "hydrate" form.[1][2]

-

Risk: If exposed to high humidity (>60% RH), the powder may absorb excess water (becoming a "wet cake").[1][2] This does not change the chemical structure immediately but drastically alters the molar mass calculation.[1][2]

-

Protocol: Always check the Batch-Specific Molecular Weight (MW) on the Certificate of Analysis (CoA) before weighing. The generic MW on the website often differs from the batch MW due to varying water content.[1]

Q: The powder has turned from off-white to yellow/orange. Is it still usable? A: Likely No.

-

For Iodinated compounds (e.g., 5-Iodotubercidin): Yellowing indicates de-iodination caused by photolysis (light exposure).[1][2] The free iodine causes the color change.[1][2]

-

For Non-nucleosides (e.g., ABT-702): Color change often indicates oxidation of the amine groups.[1][2]

-

Action: Discard. Future storage must be light-protected (amber vials) and ideally under inert gas (Argon/Nitrogen).[1][2]

Module B: Solubilization & Stock Solutions

Q: I dissolved the inhibitor in DMSO, but it precipitated when I put it in the fridge (4°C). Why? A: DMSO has a freezing point of 18.5°C .[1][2] At 4°C, DMSO is a solid.[1] The "precipitation" you see is likely the solvent freezing, or the compound crashing out as the DMSO cools and its solubility capacity drops.

-

The Fix: Store DMSO stocks at -20°C or -80°C (where they will be fully frozen) or at Room Temperature (short term). Never store DMSO solutions at +4°C.[1][2]

Q: Can I dissolve the inhibitor directly in PBS or Cell Media? A: Absolutely Not. ADK inhibitors (especially ABT-702) are highly hydrophobic.[1][2] Adding water directly to the powder will result in a suspension, not a solution.

-

Correct Protocol: Dissolve in 100% anhydrous DMSO to create a generic stock (e.g., 10-50 mM). Dilute this stock into the aqueous media immediately prior to use. Keep the final DMSO concentration <0.1% to avoid cytotoxicity.[1]

Q: My stock solution potency seems to have dropped after 3 months. I freeze-thaw it daily. A: Cause: The "Wet DMSO" Cycle. Every time you open a cold DMSO vial, it condenses atmospheric water.[1][2] DMSO is hygroscopic.[1][2][3] Over time, the water content in your "anhydrous" stock rises to 1-5%.[1][2]

-

Mechanism: Water in DMSO reduces the solubility of hydrophobic inhibitors (causing micro-precipitation) and facilitates hydrolytic degradation.[1][2]

-

Solution: Aliquot immediately upon first preparation.[1][2] Use single-use vials.

Visualizing the Degradation Pathways[2]

The following diagram illustrates the specific chemical risks associated with ADK inhibitors, distinguishing between Nucleoside Analogs (like 5-Iodotubercidin) and Non-Nucleosides (like ABT-702).

Figure 1: Mechanistic degradation pathways.[1][2] Note that 5-Iodotubercidin is particularly sensitive to light due to the Iodine atom, while ABT-702 is sensitive to moisture-driven hydrolysis.[1][2]

Standardized Workflows

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for 6 months.

| Step | Action | Critical Technical Note |

| 1 | Verify MW | Check the Batch CoA . Do not use the generic MW. Hydration state varies by batch. |

| 2 | Equilibrate | Allow the vial to reach Room Temperature (RT) before opening. Prevents condensation on the cold powder.[1][2] |

| 3 | Solvent | Use Anhydrous DMSO (sealed ampoule preferred).[1] Avoid DMSO stored in plastic bottles for months.[1][2] |

| 4 | Dissolve | Vortex vigorously. If particles persist, warm to 37°C for 3 mins. Sonicate if necessary.[1][2] |

| 5 | Aliquot | Dispense into small volumes (e.g., 20-50 µL) in light-tight (amber) microtubes. |

| 6 | Store | Store at -80°C . |

Protocol B: Experimental Dilution (The "Crash" Prevention)

Objective: Dilute into media without precipitation.[1][2]

-

Prepare an Intermediate Dilution if the final concentration is low.[1][2]

-

Example: Dilute 10 mM stock 1:10 in DMSO -> 1 mM working stock.

-

-

Add the DMSO solution to the cell culture media while vortexing the media .[1][2]

Storage & Stability Data Summary

| Condition | Form | Stability Estimate | Recommendation |

| -20°C | Solid (Powder) | 2-3 Years | Store in original vial with desiccant.[1][2] Protect from light.[1][2] |

| -80°C | DMSO Stock | 6-12 Months | Gold Standard. Use aliquots to avoid freeze-thaw. |

| -20°C | DMSO Stock | 1-3 Months | Acceptable for active use.[1][2] |

| +4°C | DMSO Stock | Unstable | Do Not Use. DMSO freezes; compound precipitates.[1][2] |

| RT (25°C) | Aqueous Sol. | < 24 Hours | Prepare fresh daily. Hydrolysis risk.[1][2] |

Decision Logic: Hydrate vs. Anhydrate

When calculating molarity, the water mass must be accounted for.

Figure 2: Decision tree for accurate molarity calculation. Using the generic MW for a hydrate batch will result in under-dosing.[1][2]

References

-

Jarvis, M. F., et al. (2000).[2][4] "ABT-702: A novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties."[1][2][4] Journal of Pharmacology and Experimental Therapeutics, 295(3), 1156-1164.[2][4] [Link]

-

Lipinski, C. A., et al. (2008).[1][2] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006.[1][2] [Link]

Sources

Navigating the Nuances of pH in Adenosine Kinase Inhibitor (Hydrate) Formulations

A Technical Support Guide for Researchers and Drug Development Professionals

The formulation of adenosine kinase (AK) inhibitors, a promising class of therapeutic agents, presents a significant challenge for researchers. Many of these compounds, particularly in their hydrate forms, exhibit poor aqueous solubility, which is often intrinsically linked to the pH of the formulation. This technical guide, designed for scientists and drug development professionals, provides a comprehensive resource for troubleshooting and optimizing the pH of Adenosine Kinase Inhibitor (hydrate) formulations to ensure experimental success and therapeutic efficacy.

The Critical Role of pH: A Balancing Act

The pH of a solution is a master variable in the formulation of ionizable drugs like many adenosine kinase inhibitors. These compounds are often weak bases, and their solubility is directly governed by the pH of the medium, a relationship described by the Henderson-Hasselbalch equation.[1][2][3] In acidic environments, these molecules become protonated, leading to a significant increase in their aqueous solubility. Conversely, as the pH increases towards their pKa and beyond, they exist predominantly in their less soluble, uncharged form.[4]

However, the quest for enhanced solubility by lowering pH is not without its perils. Extreme pH conditions, both acidic and basic, can catalyze the degradation of the active pharmaceutical ingredient (API), particularly through the hydrolysis of sensitive functional groups like esters and amides.[5][6] This makes pH adjustment a delicate balancing act between maximizing solubility and ensuring the chemical stability of the inhibitor.

The hydrate form of these inhibitors adds another layer of complexity. The presence of water molecules within the crystal lattice can influence the compound's dissolution rate and overall stability.[7][8] Changes in pH can potentially affect the stability of the hydrate, leading to conversions to anhydrous or other polymorphic forms with different solubility and bioavailability profiles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the formulation of adenosine kinase inhibitors, providing explanations grounded in physicochemical principles and offering practical, step-by-step solutions.

Issue 1: My Adenosine Kinase Inhibitor (hydrate) precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is the most frequent challenge and stems from the drastic change in solvent polarity.

Causality: Adenosine kinase inhibitors are often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have limited solubility in aqueous buffers.[9][10] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the inhibitor molecules are forced into an environment where they are poorly solvated, leading to precipitation.

Solutions:

-

Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a stepwise approach. Add a small volume of the buffer to the DMSO stock with vigorous vortexing, then gradually add this mixture to the rest of the buffer.[11]

-